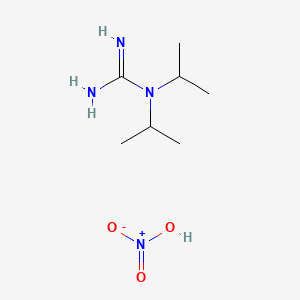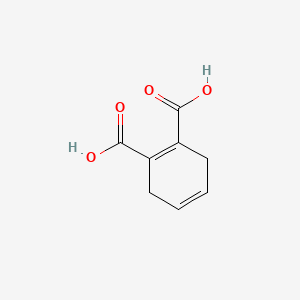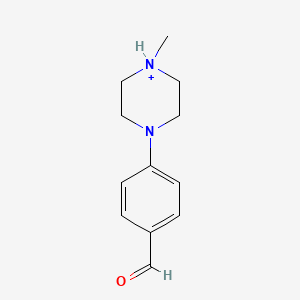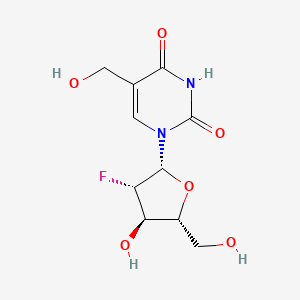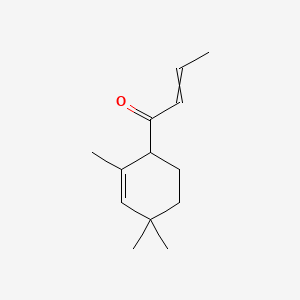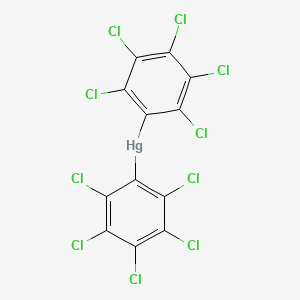
Bis(pentachlorophenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pentachlorophenyl)mercury is an organomercury compound characterized by the presence of two pentachlorophenyl groups bonded to a central mercury atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl)mercury typically involves the reaction of pentachlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organomercury compound synthesis, such as the use of Grignard reagents and mercuric salts, are applicable.
化学反应分析
Types of Reactions
Bis(pentachlorophenyl)mercury undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the pentachlorophenyl groups are replaced by other ligands.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of the mercury atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new organomercury compounds with different functional groups attached to the mercury center.
科学研究应用
Bis(pentachlorophenyl)mercury has been studied for various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Research has explored its potential effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: While not commonly used in medicine, its properties have been investigated for potential therapeutic applications.
作用机制
The mechanism of action of bis(pentachlorophenyl)mercury involves its interaction with biological molecules, leading to the disruption of cellular processes. The mercury center can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. This interaction with molecular targets such as enzymes and structural proteins is a key aspect of its biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to bis(pentachlorophenyl)mercury include other organomercury compounds such as:
- Pentachlorophenylmercury chloride
- Bis(trichlorovinyl)mercury
- Trichlorovinylmercury chloride
Uniqueness
This compound is unique due to the presence of two highly chlorinated phenyl groups, which confer distinct chemical properties such as increased stability and reactivity compared to less chlorinated analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
属性
CAS 编号 |
1043-49-8 |
|---|---|
分子式 |
C12Cl10Hg |
分子量 |
699.2 g/mol |
IUPAC 名称 |
bis(2,3,4,5,6-pentachlorophenyl)mercury |
InChI |
InChI=1S/2C6Cl5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |
InChI 键 |
LNHVTRXAXKOKSJ-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)[Hg]C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


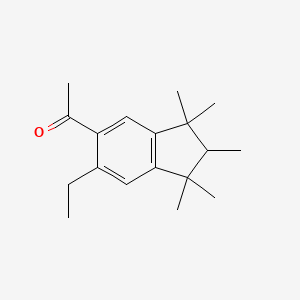
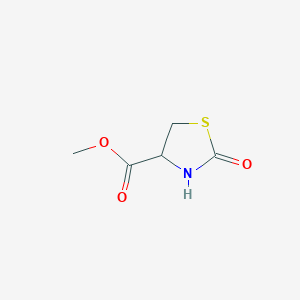
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
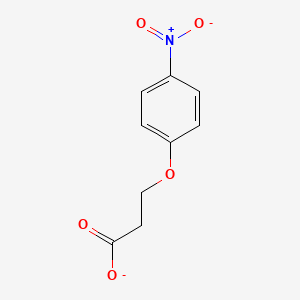
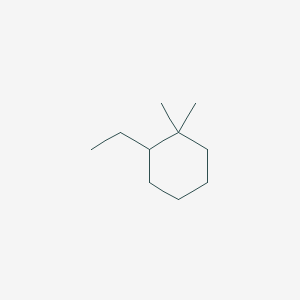
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
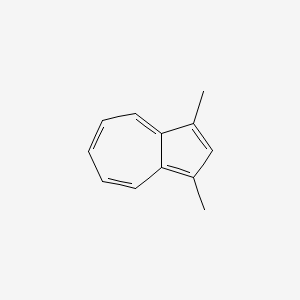
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
